2,4-Difluoro-3-(trifluoromethoxy)aniline
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Overview
Description
2,4-Difluoro-3-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H4F5NO It is a derivative of aniline, where the hydrogen atoms in the 2 and 4 positions of the benzene ring are replaced by fluorine atoms, and the hydrogen atom in the 3 position is replaced by a trifluoromethoxy group (-OCF3)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-(trifluoromethoxy)aniline typically involves the introduction of fluorine and trifluoromethoxy groups onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,4-difluoronitrobenzene, is reacted with trifluoromethoxide ion (CF3O-) under basic conditions to introduce the trifluoromethoxy group. The nitro group is then reduced to an amine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in precursors can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro precursors to amines.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2,4-Difluoro-3-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-(trifluoromethoxy)aniline depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The trifluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
2,4-Difluoroaniline: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
3-(Trifluoromethoxy)aniline: Lacks the additional fluorine atoms, affecting its overall electronic properties.
2-Fluoro-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in steric and electronic effects.
Uniqueness: 2,4-Difluoro-3-(trifluoromethoxy)aniline is unique due to the combination of fluorine atoms and a trifluoromethoxy group, which imparts distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and interactions with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,4-difluoro-3-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNBIWVODBUKEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)OC(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855892 |
Source
|
Record name | 2,4-Difluoro-3-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153338-24-0 |
Source
|
Record name | 2,4-Difluoro-3-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluoro-3-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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